2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound features a piperazine core substituted at the 4-position with a 6-methoxypyrimidin-4-yl group and at the 1-position with a pyrrolidin-1-yl ethanone moiety. Its structure combines a heteroaromatic pyrimidine ring (with a methoxy substituent) and a pyrrolidine-based ketone, which may enhance binding to biological targets such as kinases or GPCRs while modulating solubility and metabolic stability .
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-22-14-10-13(16-12-17-14)19-8-6-18(7-9-19)11-15(21)20-4-2-3-5-20/h10,12H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYLEFBMSZZRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Piperazine ring formation: The piperazine ring is formed by reacting ethylenediamine with appropriate dihalides under reflux conditions.
Coupling reactions: The final coupling of the pyrimidine and piperazine rings with the pyrrolidine moiety is achieved through nucleophilic substitution reactions using suitable coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications: Piperazine and Pyrimidine Variations
Table 1: Key Structural Differences and Implications
Discussion:
- Methoxy vs. Halogen/Amine Groups: The methoxy group in the target compound improves solubility compared to chloro () or amino () substituents, which may confer polarity or hydrogen-bonding limitations .
Pharmacological and Physicochemical Properties
- Solubility: The pyrrolidin-1-yl ethanone moiety may increase lipophilicity compared to unsubstituted piperazines but remains more soluble than trifluoromethylphenyl analogues () due to the methoxy group’s polarity .
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl or chloro substituents, suggesting improved half-life over compounds like those in .
Biological Activity
The compound 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrimidine ring, a piperazine moiety, and a pyrrolidine group, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Anticancer Properties
Studies have shown that derivatives of pyrimidine compounds often exhibit significant anticancer activity. For instance, similar compounds have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | < 50 | High potency |
| HeLa | > 200 | Lower potency |
Mechanisms of action include:
- Enzymatic Inhibition: The compound may inhibit key enzymes involved in tumor progression.
- Induction of Apoptosis: Activation of caspases and modulation of Bcl-2 family proteins have been observed.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Related pyrimidine derivatives have shown moderate to good activity against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities with other effective compounds indicate potential effectiveness.
3. Kinase Modulation
The compound has been identified as a kinase modulator, influencing signaling pathways related to cell proliferation and survival. Kinases play critical roles in regulating cellular processes, and modulation of these enzymes could lead to therapeutic applications in diseases characterized by abnormal cell growth.
The mechanism of action for this compound involves interactions with specific molecular targets. It is believed to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and tumor growth.
Case Studies
Several studies have explored the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
